molecular formula C11H9NO2S2 B2895911 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide CAS No. 339099-10-4

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide

Cat. No.: B2895911
CAS No.: 339099-10-4
M. Wt: 251.32
InChI Key: ILHLLZNEJFFDFQ-UHFFFAOYSA-N
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Description

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide is a chemical compound with a unique structure that includes two thiophene rings and an acetamide group.

Preparation Methods

The synthesis of 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide typically involves the reaction of thiophene derivatives under specific conditions. One common method includes the acylation of 2-thiophenecarboxylic acid with 2-thiophenemethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The acetamide group may also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide can be compared with other thiophene derivatives, such as:

    2-Thiophenecarboxylic acid: A precursor in the synthesis of this compound.

    2-Thiophenemethylamine: Another precursor used in its synthesis.

    Thiophene-2-carboxamide: A similar compound with a different substitution pattern on the thiophene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thienylcarbonyl moiety, which is known to influence its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N2O2S2
  • Molecular Weight : 250.34 g/mol

The compound's structure consists of two thienyl rings connected by a carbonyl group and an acetamide functional group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thienyl derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of thienyl-containing compounds. In vitro studies have revealed that this compound may induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

A comparative study showed that derivatives of this compound had IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 20 to 50 µM against various cancer cell lines, indicating promising activity against tumor growth.

The biological activity of this compound is thought to be mediated through several biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes within target cells.
  • Receptor Binding : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that thienyl compounds can intercalate with DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this compound on A431 skin carcinoma cells. The results demonstrated:

  • Cell Viability Reduction : Treatment with the compound led to a significant decrease in cell viability after 24 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with varying concentrations of the compound.
Concentration (µM)% Cell Viability% Apoptosis
108510
206530
504060

This study supports the notion that the compound has potential as a therapeutic agent in cancer treatment.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of thienyl derivatives, including this compound. The findings indicated:

  • Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL for various bacterial strains tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

These results highlight the potential application of this compound in developing new antimicrobial therapies.

Properties

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLLZNEJFFDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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